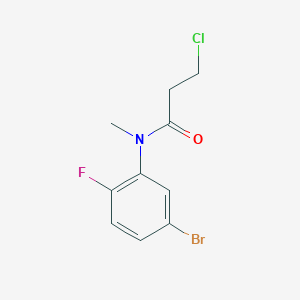![molecular formula C13H13NO2 B15046019 (2E)-2-(hydroxyimino)-1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]naphthalen-1-one](/img/structure/B15046019.png)
(2E)-2-(hydroxyimino)-1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]naphthalen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-(hydroxyimino)-1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]naphthalen-1-one is a complex organic compound characterized by its unique structure, which includes a hydroxyimino group and a cyclopenta[b]naphthalen-1-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(hydroxyimino)-1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]naphthalen-1-one typically involves the following steps:
Formation of the cyclopenta[b]naphthalen-1-one core: This can be achieved through a series of cyclization reactions starting from simpler aromatic compounds.
Introduction of the hydroxyimino group: This step involves the reaction of the cyclopenta[b]naphthalen-1-one with hydroxylamine under acidic or basic conditions to form the hydroxyimino derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(hydroxyimino)-1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]naphthalen-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydroxyimino derivatives.
Scientific Research Applications
(2E)-2-(hydroxyimino)-1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]naphthalen-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-2-(hydroxyimino)-1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]naphthalen-1-one involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopenta[b]naphthalen-1-one: Lacks the hydroxyimino group, making it less reactive in certain chemical reactions.
2-(hydroxyimino)-1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]naphthalen-1-one: Similar structure but different stereochemistry, leading to different reactivity and biological activity.
Uniqueness
(2E)-2-(hydroxyimino)-1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]naphthalen-1-one is unique due to its specific stereochemistry and the presence of the hydroxyimino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
(2Z)-2-hydroxyimino-5,6,7,8-tetrahydro-1H-cyclopenta[b]naphthalen-3-one |
InChI |
InChI=1S/C13H13NO2/c15-13-11-6-9-4-2-1-3-8(9)5-10(11)7-12(13)14-16/h5-6,16H,1-4,7H2/b14-12- |
InChI Key |
ABXQKSLQJHTNCR-OWBHPGMISA-N |
Isomeric SMILES |
C1CCC2=CC3=C(C/C(=N/O)/C3=O)C=C2C1 |
Canonical SMILES |
C1CCC2=CC3=C(CC(=NO)C3=O)C=C2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


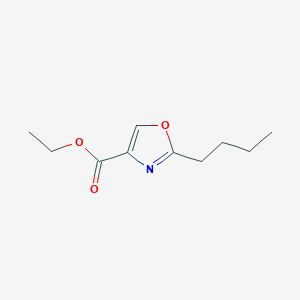
![2-[(5-Bromo-3-pyridyl)oxy]-2-phenylacetonitrile](/img/structure/B15045947.png)
![tert-Butyl (8-methyl-3-azabicyclo[3.2.1]octan-8-yl)carbamate](/img/structure/B15045955.png)
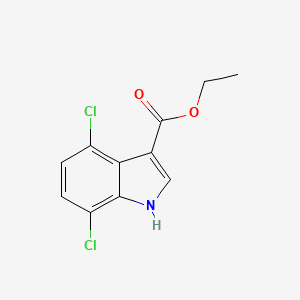
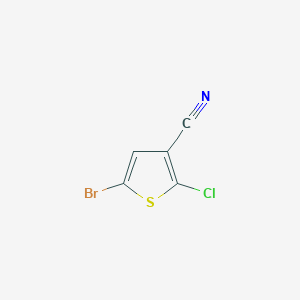
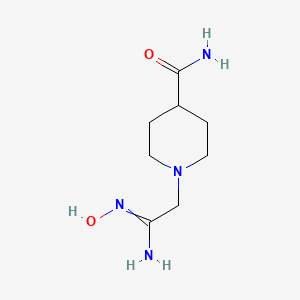
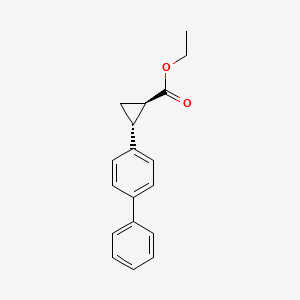
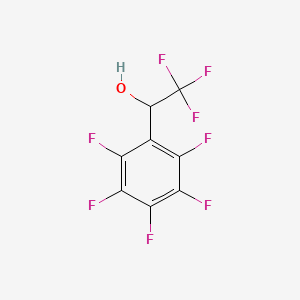
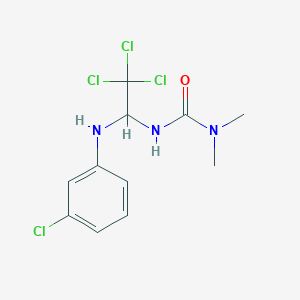
![2-[(2Z)-2-[(Z)-cyclohex-3-en-1-ylmethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B15045980.png)
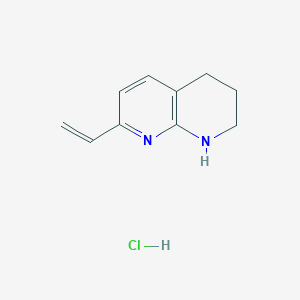

![2,2,2-trifluoro-N-[(3S,4R)-4-methylpiperidin-3-yl]acetamide hydrochloride](/img/structure/B15046011.png)
